4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
Description
4,6-Dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS: 60297-55-4) is a heterocyclic compound featuring a fused thiadiazole-pyrimidine-dione scaffold. It is synthesized via thionation of 4,6-dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (8-azatheophylline) using phosphorus pentasulfide (P₂S₅) in pyridine, followed by a υ-triazole-thiadiazole rearrangement . This compound exhibits antiviral and antitumor activities, with reported inhibitory effects against herpes simplex virus (HSV-1 and HSV-2) at concentrations >4 µg/mL .
Properties
CAS No. |
60297-55-4 |
|---|---|
Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4,6-dimethylthiadiazolo[4,5-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O2S/c1-9-4-3(13-8-7-4)5(11)10(2)6(9)12/h1-2H3 |
InChI Key |
IQMCEFPDEONAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)SN=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions:
| Parameter | Value |
|---|---|
| Microwave Power | 300 W |
| Temperature | 120°C |
| Time | 15–20 minutes |
| Yield | 78–85% |
The ionic liquid acts as both catalyst and green solvent, enabling rapid cyclization via Knoevenagel condensation and subsequent heterocyclization. This method is notable for its short reaction time and high atom economy .
Hybridization Approach with β-Ketoesters
Recent work has adapted marine natural product-inspired hybridization strategies to synthesize thiadiazolo-pyrimidine derivatives. The protocol involves:
- Synthesis of aminothiadiazole intermediate (6) :
- React 1H-indole derivatives with chlorosulfonyl isocyanate (CSI) in acetonitrile at 0°C.
- Treat with dimethyl carbonate in DMF at 130°C to form carbonitriles.
- Cyclization with β-ketoesters :
- React intermediate 6 with β-ketoesters in polyphosphoric acid (PPA) at 100°C for 3 hours.
Optimized Parameters:
- PPA Concentration : 85%
- Molar Ratio (6 : β-ketoester) : 1:1.2
- Isolated Yield : 70–75%
This method is advantageous for introducing substituents at the 3-position of the thiadiazole ring, enabling structural diversification.
Patent-Based Synthetic Routes
The patent US4652646A discloses a method for related thiadiazolo-triazolopyrimidines, adaptable to the target compound:
- Cyanoacetylation :
- React 2-amino-thiadiazole with methyl cyanoacetate in methanol containing sodium methoxide.
- Cyclization :
- Heat the intermediate at 80°C for 5 hours to form the pyrimidine ring.
Key Data:
| Step | Conditions | Yield |
|---|---|---|
| Cyanoacetylation | NaOMe/MeOH, 25°C, 2h | 90% |
| Cyclization | 80°C, 5h | 65% |
This route emphasizes the role of alkali catalysts in facilitating cyclization.
Comparative Analysis of Methods
The table below evaluates the efficacy of each synthetic approach:
| Method | Yield | Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Classical Cyclocond. | 65% | 8h | Moderate | Low |
| Microwave MCR | 85% | 20min | High | High |
| Hybridization (PPA) | 75% | 3h | Moderate | Moderate |
| Patent-Based (Alkali) | 65% | 5h | High | Moderate |
Microwave synthesis outperforms others in speed and sustainability, whereas classical methods remain valuable for foundational studies.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific substituents on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
Physicochemical Properties
4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has the following properties:
Potential Medicinal Chemistry Applications
Based on the structural features and the known applications of related compounds, 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione might be explored for the following applications:
- As a Building Block for Drug Synthesis: The pyrimidine core is a common motif in many drugs, and this compound could serve as a building block for synthesizing more complex molecules with potential therapeutic activity .
- Anticancer Research: Derivatives of pyrimidines have shown efficacy against various cancer cell lines by inhibiting specific signaling pathways involved in tumor growth and survival.
- Neuroprotective Effects: Morpholine derivatives are known to interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases.
Safety Information
According to the Safety Data Sheet (SDS), consult a physician for specific advice .
- General Advice: Show the safety data sheet to the doctor in attendance .
- Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration and consult a physician .
- Skin Contact: Wash off with soap and plenty of water and consult a physician .
- Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
Synthesis Routes
LookChem provides several articles that guide the synthetic route of 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione . The most feasible synthesis route with the highest yield is analyzed and calculated for reference . Examples of reference yields include 13.0%, 3.0%, and 3.0% . One synthesis route involves 4,6-dimethyl-4H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione 7-phenylhydrazone .
Mechanism of Action
The mechanism of action of dimethyl-4H,5H,6H,7H-[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Structural and Electronic Differences
- Thiadiazolo vs. Thiazolo derivatives (N-S) exhibit distinct electronic profiles due to sulfur’s lower electronegativity, influencing binding to biological targets like adenosine receptors .
Substituent Effects :
Thermodynamic and Solubility Properties
Biological Activity
4,6-Dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound characterized by its unique structural features that combine thiadiazole and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
- CAS Number : 60297-55-4
- Molecular Formula : C6H6N4O2S
- Molecular Weight : 198.21 g/mol
- IUPAC Name : 4,6-dimethylthiadiazolo[4,5-d]pyrimidine-5,7-dione
The biological activity of 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an enzyme inhibitor by binding to active sites of various enzymes involved in cellular processes. This inhibition can disrupt normal cellular functions and lead to therapeutic effects against diseases such as cancer.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of this compound. For instance:
- A study indicated that derivatives of thiadiazole compounds exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anticancer Activity
Research has highlighted the anticancer properties of 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione:
- Case Study : In vitro studies showed that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited an IC50 value in the micromolar range (exact values vary by study), indicating its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
The compound's biological activities can be compared with other heterocyclic compounds:
Synthesis Methods
The synthesis of 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione typically involves:
Q & A
Q. What are the established synthetic routes for 4,6-dimethyl[1,2,3]thiadiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, and how can reaction conditions be optimized?
Methodological Answer: The primary synthesis involves treating 6-hydrazino-1,3-dimethyluracil (1a ) with excess thionyl chloride (SOCl₂) at room temperature for 30 minutes. This exothermic reaction proceeds via sulfinyl chloride intermediates (2a ), cyclization to thiadiazoline S-oxide (3a ), and dehydration through a Pummerer reaction intermediate (4a ) to yield the target compound (5a ) . Key optimizations include:
- Temperature control : Reactions at 0°C favor intermediate isolation (e.g., thiatriazolino derivatives), while room temperature drives complete cyclization.
- Workup : Evaporation of SOCl₂ followed by cold-water precipitation minimizes byproducts.
- Scalability : Use of 1,3-dialkyl-6-(1-methylhydrazino)uracils improves yield (70–85%) via demethylation-resistant pathways .
Q. How is the compound characterized spectroscopically, and what data confirm its structure?
Methodological Answer: Structural confirmation relies on:
- UV-Vis spectroscopy : Peaks at 240 nm (log ε 3.98) and 324 nm (log ε 3.56) align with pyrimidine-dione π→π* transitions, comparable to analogs like pyrimido[4,5-c]pyridazine-diones .
- ¹H NMR : A singlet at δ 3.3–3.5 ppm confirms methyl groups at C4 and C5.
- Elemental analysis : Carbon/nitrogen ratios validate the heterocyclic core.
- Mass spectrometry : Molecular ion peaks (m/z 198–200) corroborate the molecular formula C₇H₆N₄O₂S .
Q. What are the stability profiles of this compound under acidic, alkaline, or thermal conditions?
Methodological Answer:
- Acid stability : No degradation occurs after 8 hours in concentrated HCl at 100°C, making it suitable for acid-catalyzed reactions .
- Alkaline sensitivity : Hydrolysis with 0.6% KOH yields 1,3-dimethylbarbituric acid (15 ), suggesting susceptibility to nucleophilic attack at the thiadiazole ring .
- Thermal stability : Decomposition in Dowtherm A (280°C) produces disulfides (e.g., 1,3-dimethyl-5-mercaptouracil disulfide), indicating thermal lability of the sulfur-nitrogen bonds .
Advanced Research Questions
Q. How can mechanistic insights into the Pummerer reaction intermediate explain unexpected byproducts during synthesis?
Methodological Answer: The Pummerer intermediate (4a ) undergoes sulfur migration and dehydration, but competing pathways may arise:
- Byproduct formation : Incomplete dehydration leads to thiatriazolino-1-oxides (10a ), isolated at 0°C .
- Mesoionic derivatives : Using 3-methyl-6-(1-methylhydrazino)uracil (8d ) with SOCl₂ yields mesoionic thiadiazolium hydroxides (14d ) via 1,3-sulfur shifts. These are stabilized by resonance and resist hydrolysis .
- Mitigation : Monitor reaction progress via TLC and quench intermediates at controlled temperatures.
Q. What strategies enable functionalization of the thiadiazole core for biological activity studies?
Methodological Answer:
- Thiation : Treating 5a with P₂S₅ in pyridine replaces the C7 carbonyl with a thione (17 ), enhancing electrophilicity for nucleophilic substitutions (e.g., hydrazones 18a–c ) .
- Alkylation : Methyl iodide/K₂CO₃ in DMF introduces methyl groups at N4/N6, modulating solubility and reactivity .
- Bioisosteres : Replace thiadiazole with triazolo or purine moieties (e.g., 3H-triazolo[4,5-d]pyrimidines) to explore kinase inhibition or antiviral activity .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. toxicity) be resolved?
Methodological Answer:
- Target specificity : Screen against homologous enzymes (e.g., Mycobacterium tuberculosis KARI vs. human analogs) to identify off-target effects. NSC116565, a thiazolo analog, shows selective inhibition of MtKARI (Kᵢ = 95.4 nM) .
- Toxicity profiling : Assess reactive metabolites (e.g., disulfides from photolysis) using LC-MS and in vitro cytotoxicity assays (e.g., HepG2 cells) .
- Structure-activity relationships (SAR) : Compare EC₅₀ values of derivatives (e.g., alkylthio vs. hydrazone) to correlate substituents with efficacy/toxicity .
Q. What advanced spectroscopic or computational methods elucidate excited-state intramolecular proton transfer (ESIPT) in derivatives?
Methodological Answer:
- Time-resolved fluorescence : Measure emission lifetimes (ns–μs) to identify ESIPT kinetics in benzimidazole or imidazo[4,5-f]isoindole derivatives .
- DFT calculations : Optimize ground- and excited-state geometries (CAM-B3LYP/6-311+G(d,p)) to map proton transfer barriers and tautomer stability .
- Solvatochromism : Correlate Stokes shifts with solvent polarity (ET30 scale) to confirm ESIPT-driven fluorescence .
Methodological Considerations
Q. How should researchers design experiments to resolve discrepancies in reaction yields across literature reports?
- Variable control : Standardize solvents (dry vs. wet DMF), reagent purity (SOCl₂ freshness), and stirring rates.
- Byproduct analysis : Use HPLC-MS to identify side products (e.g., disulfides or hydrolyzed barbiturates) .
- Reproducibility : Cross-validate protocols using intermediates (e.g., 10a ) as checkpoints .
Q. What analytical techniques are critical for verifying regioselectivity in N- or O-alkylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
